molecular formula C11H16N3O3P B12737455 Phosphorodiamidic acid, tetramethyl-, 1,2-benzisoxazol-3-yl ester CAS No. 82980-46-9

Phosphorodiamidic acid, tetramethyl-, 1,2-benzisoxazol-3-yl ester

Cat. No.: B12737455
CAS No.: 82980-46-9
M. Wt: 269.24 g/mol
InChI Key: PWTMYJLDVNZOEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic IUPAC name phosphorodiamidic acid, tetramethyl-, 1,2-benzisoxazol-3-yl ester reflects its molecular architecture through a hierarchical naming convention. The parent structure is derived from phosphorodiamidic acid (H$$2$$P(O)(NH$$2$$)$$2$$), where two hydrogen atoms are replaced by methyl groups (-CH$$3$$) and one hydroxyl (-OH) group is substituted with a 1,2-benzisoxazol-3-yl moiety.

The name is constructed as follows:

  • Phosphorodiamidic acid : The core phosphorus-containing structure with two amine (-NH$$_2$$) groups and one hydroxyl group.
  • Tetramethyl- : Denotes four methyl groups attached to the phosphorus atom. Two methyl groups replace the hydroxyl oxygen atoms, and two additional methyl groups substitute the amine hydrogens.
  • 1,2-Benzisoxazol-3-yl ester : The ester linkage connects the phosphorus atom to the 3-position of a fused benzene-isoxazole ring system.

Structural Representation :

  • The 1,2-benzisoxazole ring consists of a benzene fused to an isoxazole (a five-membered ring containing one oxygen and one nitrogen atom). The ester group (-O-) is attached at position 3 of this heterocycle.
  • The phosphorus center adopts a tetrahedral geometry, bonded to two dimethylamino (-N(CH$$3$$)$$2$$) groups and one ester-linked oxygen atom.

The full structural formula is:
$$ \text{C}{11}\text{H}{16}\text{N}3\text{O}3\text{P} $$
with the phosphorus atom coordinated as follows:
$$ \text{O=P(N(CH}3\text{)}2\text{)(O-C}{10}\text{H}6\text{NO)} $$

CAS Registry Number and Alternative Chemical Identifiers

The compound is uniquely identified by the following registry numbers and synonyms:

Identifier Type Value
CAS Registry Number 76990-24-4
Alternative CAS Numbers 82980-46-9
IUPAC Name This compound
Common Synonyms Bayer 60830, BAY 60830, Tetramethylphosphorodiamidic acid 1,2-benzisoxazol-3-yl ester
ChemSpider ID DTXSID60232103

These identifiers ensure unambiguous referencing across chemical databases and regulatory frameworks.

Molecular Formula and Weight Analysis

The molecular formula C$${11}$$H$${16}$$N$$3$$O$$3$$P is derived from the following atomic contributions:

  • 1,2-Benzisoxazole : C$$7$$H$$5$$NO (benzene ring + isoxazole).
  • Phosphorodiamidic acid tetramethyl ester : P(O)(N(CH$$3$$)$$2$$)$$_2$$O- (phosphorus with two dimethylamino groups and one ester oxygen).

Molecular Weight Calculation :
$$
\begin{align}
\text{Carbon (C)} & : 11 \times 12.01 \, \text{g/mol} = 132.11 \, \text{g/mol} \
\text{Hydrogen (H)} & : 16 \times 1.008 \, \text{g/mol} = 16.13 \, \text{g/mol} \
\text{Nitrogen (N)} & : 3 \times 14.01 \, \text{g/mol} = 42.03 \, \text{g/mol} \
\text{Oxygen (O)} & : 3 \times 16.00 \, \text{g/mol} = 48.00 \, \text{g/mol} \
\text{Phosphorus (P)} & : 1 \times 30.97 \, \text{g/mol} = 30.97 \, \text{g/mol} \
\hline
\text{Total Molecular Weight} & : 132.11 + 16.13 + 42.03 + 48.00 + 30.97 = \mathbf{269.24 \, \text{g/mol}} \
\end{align
}
$$

This calculation aligns with the formula provided in chemical registries.

Properties

CAS No.

82980-46-9

Molecular Formula

C11H16N3O3P

Molecular Weight

269.24 g/mol

IUPAC Name

N-[1,2-benzoxazol-3-yloxy(dimethylamino)phosphoryl]-N-methylmethanamine

InChI

InChI=1S/C11H16N3O3P/c1-13(2)18(15,14(3)4)17-11-9-7-5-6-8-10(9)16-12-11/h5-8H,1-4H3

InChI Key

PWTMYJLDVNZOEW-UHFFFAOYSA-N

Canonical SMILES

CN(C)P(=O)(N(C)C)OC1=NOC2=CC=CC=C21

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphorodiamidic acid, tetramethyl-, 1,2-benzisoxazol-3-yl ester typically involves the reaction of 1,2-benzisoxazole derivatives with phosphorodiamidic acid derivatives. One common method is the base-catalyzed cyclization of o-hydroxy ketoximes, which leads to the formation of the 1,2-benzisoxazole ring . The reaction conditions often involve the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (BuOK) in solvents like dimethylformamide (DMF) .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Phosphorodiamidic acid, tetramethyl-, 1,2-benzisoxazol-3-yl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different properties.

    Substitution: The ester group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized phosphorodiamidic acid derivatives, while substitution reactions can produce various substituted benzisoxazole compounds .

Scientific Research Applications

Based on the search results, "Phosphorodiamidic acid, tetramethyl-, 1,2-benzisoxazol-3-yl ester" is a derivative of 1,2-benzisoxazole, which is a heterocycle with a broad spectrum of synthetic and pharmaceutical applications .

1,2-Benzisoxazole Derivatives
1,2-Benzisoxazole derivatives possess significant pharmacological and biological activities, including analgesic, anticonvulsant, antipsychotic, anticancer, and antimicrobial properties . They also exhibit an affinity for serotonergic and dopaminergic receptors and can inhibit acetylcholinesterase, potentially alleviating memory deficits in Alzheimer's disease .

Synthesis and reactions
1,2-benzisoxazoles can be synthesized through base-catalyzed cyclization of o-hydroxy phenyl ketoximes, typically a two-step process .

One study details the synthesis of 2-(1,2-benzisoxasol-3-yl) ethyl N,N,N,N tetra methyl phosphorodiamidate by reacting 2-(1,2-benzisoxasol-3-yl ) ethanol in THF treated with n-BuLi in an ice bath, followed by drop wise addition of N,N,N,N tetramethyl amido phosphrochloridates. The reaction temperature is slowly raised to room temperature to obtain a yellow oily residue . Similarly, 6 methoxy derivatives were prepared .

Mechanism of Action

The mechanism of action of phosphorodiamidic acid, tetramethyl-, 1,2-benzisoxazol-3-yl ester involves its interaction with specific molecular targets and pathways. The 1,2-benzisoxazole ring is known to interact with serotonergic and dopaminergic receptors, which may contribute to its antipsychotic and other biological activities . The phosphorodiamidic acid moiety can undergo hydrolysis to release active phosphoramidate species, which may exert their effects through various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural and Functional Differences

The following table summarizes critical distinctions between the target compound and its analogs:

Compound Name CAS/Ref. Phosphorus Substituents Ester Group Therapeutic Application Key Properties
Phosphorodiamidic acid, tetramethyl-, 1,2-benzisoxazol-3-yl ester N/A Tetramethyl 1,2-Benzisoxazol-3-yl Not specified High metabolic stability; moderate solubility
Evofosfamide (Phosphorodiamidic acid, N,N'-bis(2-bromoethyl)-, (1-methyl-2-nitro-1H-imidazol-5-yl)methyl ester) BC-141 Bis(2-bromoethyl) (1-Methyl-2-nitroimidazol-5-yl)methyl Antineoplastic DNA alkylation; hypoxia-activated prodrug
3-(4-Piperidinyl)-1,2-benzisoxazole N-Carbamic Acid Phenyl Ester 84163-21-3 N/A (carbamate structure) Phenyl carbamate Not specified CNS-targeted (structural similarity to antipsychotics)
Heptadecanoic Acid 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl Ester 1404053-62-8 N/A (long-chain ester) Heptadecanoic acid linked to fluorobenzisoxazole Not specified High lipophilicity; potential sustained release

Detailed Analysis

Evofosfamide (Antineoplastic Agent)
  • Structural Contrast : Unlike the tetramethyl groups in the target compound, Evofosfamide features bis(2-bromoethyl) substituents, which confer DNA alkylation capability. Its nitroimidazole ester enables hypoxia-selective activation, a critical mechanism for targeting tumor microenvironments .
  • Functional Implications : The bromoethyl groups increase reactivity but may also elevate systemic toxicity. In contrast, the tetramethyl groups in the target compound likely reduce electrophilicity, favoring stability over cytotoxic activity.
3-(4-Piperidinyl)-1,2-Benzisoxazole N-Carbamic Acid Phenyl Ester
  • Structural Contrast: This analog replaces the phosphorodiamidate group with a carbamate linkage.
  • Functional Implications : The phenyl carbamate may improve blood-brain barrier penetration, whereas the phosphorodiamidate in the target compound could alter pharmacokinetics or target engagement.
Heptadecanoic Acid-Fluorobenzisoxazole Ester
  • The fluorine atom on the benzisoxazole may enhance metabolic resistance .
  • Functional Implications : Such lipophilicity contrasts with the tetramethyl-phosphorodiamidate group, which may offer a balance between solubility and membrane permeability.

Research Findings and Implications

Metabolic Stability : Tetramethyl substituents on phosphorus likely shield the molecule from enzymatic hydrolysis, enhancing stability compared to Evofosfamide’s bromoethyl groups, which are prone to elimination reactions .

Therapeutic Potential: The benzisoxazole moiety common across analogs suggests CNS activity, but divergent substituents dictate specialization. For example, Evofosfamide’s nitroimidazole directs it to oncology, while the piperidinyl-carbamate analog may favor neuropsychiatry .

Solubility and Bioavailability: The target compound’s tetramethyl-phosphorodiamidate group may confer better water solubility than the heptadecanoic acid analog but lower than the carbamate derivative due to ionic character .

Biological Activity

Phosphorodiamidic acid, tetramethyl-, 1,2-benzisoxazol-3-yl ester (CAS: 82980-46-9) is a compound belonging to the class of phosphoramides. Its unique structure, characterized by a 1,2-benzisoxazole ring and a phosphorodiamidic acid moiety, suggests potential biological activities that are of significant interest in medicinal chemistry and pharmacology.

Chemical Structure and Synthesis

The compound can be synthesized through various methods, typically involving the reaction of 1,2-benzisoxazole derivatives with phosphorodiamidic acid derivatives. One common synthetic route is the base-catalyzed cyclization of o-hydroxy ketoximes to form the benzisoxazole ring. This synthesis can be optimized for yield and purity using continuous flow reactors and automated systems.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The 1,2-benzisoxazole ring is known to interact with serotonergic and dopaminergic receptors, which may contribute to its potential antipsychotic and other therapeutic effects.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial effects, making it a candidate for further investigation in infectious disease contexts.
  • Antipsychotic Effects : The interaction with serotonergic and dopaminergic pathways positions it as a potential agent for treating psychiatric disorders.
  • Antiproliferative Activity : Studies have shown that derivatives of this compound can inhibit the proliferation of cancer cells. For instance, certain substituted benzisoxazole compounds have demonstrated significant antiproliferative effects against human carcinoma cells .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound TypeExample CompoundsNotable Activities
1,2-Benzisoxazole Derivatives Risperidone, IloperidoneAntipsychotic properties
Phosphoramidates Other phosphoramidatesVarying biological activities depending on structure

The distinct combination of the benzisoxazole ring and phosphorodiamidic acid moiety in this compound provides unique chemical and biological properties that differentiate it from its analogs .

Case Studies and Research Findings

Several studies have investigated the biological activity of phosphorodiamidic acid derivatives:

  • Antiproliferative Activity Study :
    • Researchers synthesized various derivatives and tested their effects on human fibroblast and carcinoma cells. Results indicated that some derivatives exhibited potent antiproliferative activity, outperforming traditional chemotherapeutics like sodium diclofenac in specific assays .
  • Mechanistic Insights :
    • A study focused on understanding how structural modifications impact biological activity revealed that substituents at the N-terminal significantly enhance antiproliferative effects. This underscores the importance of structural optimization in drug development .
  • Toxicity Assessment :
    • Toxicity predictions for synthesized compounds indicated low side effects across various parameters (hepatotoxicity, carcinogenicity), suggesting a favorable safety profile compared to existing drugs .

Q & A

Q. What synthetic methodologies are recommended for synthesizing Phosphorodiamidic acid, tetramethyl-, 1,2-benzisoxazol-3-yl ester with high purity?

A two-step approach is typically employed:

Phosphorylation : React 1,2-benzisoxazol-3-ol with tetramethylphosphorodiamidic chloride under anhydrous conditions (e.g., in THF or DCM) using a base like triethylamine to neutralize HCl byproducts .

Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol to isolate the product. Monitor purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to ensure <0.5% residual solvents or unreacted starting materials .

Q. What analytical techniques are critical for characterizing this compound and its intermediates?

  • NMR Spectroscopy : ¹H/¹³C/³¹P NMR to confirm structural integrity and identify regioisomers. For example, ³¹P NMR typically shows a singlet near δ 20–25 ppm for the phosphorodiamidate group .
  • Mass Spectrometry (HRMS) : Use ESI-HRMS to verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) and isotopic patterns .
  • HPLC-PDA : Reverse-phase HPLC (e.g., Agilent Zorbax SB-C18, 250 × 4.6 mm, 5 µm) with UV detection at 210–260 nm to assess purity and detect co-eluting epimers, which may require gradient adjustments (e.g., 30–70% acetonitrile over 20 min) .

Advanced Research Questions

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • Hydrolysis Studies : Conduct accelerated degradation tests in buffers (pH 1–9) at 40–60°C. Monitor degradation via HPLC-MS to identify hydrolysis products (e.g., benzisoxazole derivatives or phosphorodiamidic acid fragments). Stability is typically lowest under alkaline conditions (pH >8) due to nucleophilic attack on the phosphorus center .
  • Solid-State Stability : Store lyophilized samples at -20°C under nitrogen to prevent oxidation. Use TGA/DSC to assess thermal decomposition thresholds (>150°C) .

Q. What challenges arise in impurity profiling, particularly for epimeric or degradation-related impurities?

  • Epimer Separation : Minor chromatographic condition changes (e.g., column temperature or mobile phase pH) can resolve co-eluting epimers. For example, using a chiral column (Chiralpak IA) with hexane/isopropanol (80:20) improves resolution .
  • Degradation Products : Stress testing (oxidative, photolytic) may generate impurities like 1,2-benzisoxazole-3-yl phosphate or tetramethylphosphorodiamidic acid. LC-MS/MS with MRM transitions is essential for tracking low-abundance species .

Q. How can researchers evaluate the compound’s mechanism as a bioreductive prodrug in anticancer studies?

  • Hypoxia-Selective Activation : Use in vitro models with varying oxygen tensions (e.g., 0.1% O₂ vs. 21% O₂). Measure cytotoxicity in HCT-116 or A549 cells via MTT assays. The compound should exhibit enhanced activity under hypoxia due to reductase-mediated activation of the benzisoxazole moiety .
  • Metabolite Identification : Incubate with liver microsomes or NADPH-dependent reductases. Detect metabolites (e.g., reduced benzisoxazole intermediates) via UPLC-QTOF-MS and compare with synthetic standards .

Q. What strategies mitigate discrepancies in pharmacological data across different in vivo models?

  • Species-Specific Metabolism : Compare pharmacokinetics in rodents vs. non-rodents. For example, higher plasma clearance in mice may require dose adjustments. Use LC-MS/MS to quantify parent compound and metabolites in plasma .
  • Tumor Penetration Studies : Employ PET imaging with radiolabeled analogs (e.g., ¹⁸F-labeled derivatives) to assess biodistribution and intratumoral accumulation .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the compound’s solubility and formulation compatibility?

  • Solubility Screening : Use a tiered approach:
    • In Silico Prediction : Tools like ACD/Percepta estimate logP (~2.5) and aqueous solubility (~0.1 mg/mL).
    • Experimental Validation : Test in co-solvents (e.g., PEG-400, Captisol®) via shake-flask method.
    • Formulation Optimization : Nanoemulsions or liposomal encapsulation improve bioavailability in preclinical models .

Q. Why do structural analogs show varying potency despite similar core scaffolds?

  • SAR Studies : Modify substituents on the benzisoxazole ring (e.g., 6-fluoro vs. 6-methoxy) and assess binding to target enzymes (e.g., cytochrome P450 isoforms via SPR). Computational docking (AutoDock Vina) can predict steric/electronic effects on active site interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.